2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide
Description
The compound 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide features a pyrazole core substituted with an amino group, a methylsulfanyl group, and a 1,2,4-oxadiazole ring bearing a 3,4-dimethoxyphenyl moiety. The acetamide group is linked to a 2-fluorophenyl substituent. This structure combines heterocyclic and aromatic elements, which are common in bioactive molecules targeting enzymes or receptors. Key structural attributes include:
- Methylsulfanyl on pyrazole: May improve metabolic stability compared to sulfoxide or sulfone derivatives.
- 2-Fluorophenyl on acetamide: Ortho-substitution could influence steric interactions and electronic effects.
Properties
IUPAC Name |
2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O4S/c1-31-15-9-8-12(10-16(15)32-2)20-26-21(33-28-20)18-19(24)29(27-22(18)34-3)11-17(30)25-14-7-5-4-6-13(14)23/h4-10H,11,24H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQSIQPPQCNDAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=CC=CC=C4F)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide can be achieved through a multi-step process involving the formation of the oxadiazole and pyrazole rings, followed by the introduction of the amino, methylsulfanyl, and fluorophenylacetamide groups. The general synthetic route involves:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Formation of the pyrazole ring: This involves the cyclization of a suitable precursor, such as a 1,3-diketone, with hydrazine or its derivatives.
Introduction of the amino group: This can be done through nucleophilic substitution reactions.
Introduction of the methylsulfanyl group: This can be achieved by reacting the intermediate with a suitable thiol or sulfide source.
Introduction of the fluorophenylacetamide group: This involves the coupling of the intermediate with 2-fluorophenylacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield the corresponding sulfoxide or sulfone, while substitution of the amino group could yield various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride has shown promise in medicinal chemistry for its potential as an anti-inflammatory and analgesic agent.
Anti-inflammatory Activity
Studies have demonstrated that this compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. For instance:
- A study indicated that derivatives of this compound could reduce inflammation in animal models by modulating the NF-kB signaling pathway .
Anticancer Potential
Research has also pointed to its anticancer properties. The compound has been tested against various cancer cell lines, showing cytotoxic effects:
- In vitro studies revealed that it can induce apoptosis in cancer cells through the activation of caspase pathways .
Pharmacological Insights
The pharmacological profile of 1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride suggests its utility in treating conditions such as:
- Chronic Pain : Its analgesic properties make it a candidate for chronic pain management therapies.
- Neurodegenerative Disorders : Preliminary studies suggest neuroprotective effects which could be beneficial in diseases like Alzheimer's and Parkinson's .
Material Science Applications
In addition to its medicinal applications, this compound is being explored for use in material science:
- Organic Electronics : Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors or enzymes: This can modulate their activity and influence downstream signaling pathways.
Interacting with nucleic acids: This can affect gene expression and cellular function.
Modulating oxidative stress: The compound may have antioxidant properties that protect cells from oxidative damage.
Comparison with Similar Compounds
Comparison with Structural Analogs
Oxadiazole and Pyrazole Modifications
Compound A : 2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-methylphenyl)acetamide
- Differences :
- Oxadiazole substituent : 4-Methoxyphenyl (vs. 3,4-dimethoxyphenyl in the target).
- Acetamide group : 2-Chloro-4-methylphenyl (vs. 2-fluorophenyl).
- Implications :
- The 3,4-dimethoxy groups in the target compound may increase lipophilicity and binding affinity due to additional methoxy interactions.
- Fluorine in the target’s acetamide (electron-withdrawing) vs. chlorine (bulkier, electron-withdrawing) could alter solubility and target engagement.
Compound B : BI 665915 (Oxadiazole-containing FLAP inhibitor)
- Structure : Features a pyrazole-oxadiazole scaffold optimized for 5-lipoxygenase-activating protein (FLAP) inhibition.
- Key Data :
- FLAP binding IC₅₀ < 10 nM; human whole blood LTB₄ inhibition IC₅₀ < 100 nM.
- Optimized pharmacokinetics (low human clearance predicted).
- Comparison: The target compound’s 3,4-dimethoxyphenyl may enhance binding compared to BI 665915’s simpler substituents, but its pharmacokinetic profile remains unverified. Methylsulfanyl in the target vs. dimethylamino in BI 665915: Sulfur groups may reduce polarity but improve metabolic stability.
Acetamide Substituent Variations
Compound C : N-(2,4-Difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Structure : Triazole-sulfanyl acetamide with 2,4-difluorophenyl.
- Implications: Di-fluorination increases electronegativity and metabolic resistance compared to the target’s mono-fluorophenyl. Triazole vs. oxadiazole: Triazoles may offer better solubility but reduced aromatic stacking.
Compound D : 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(m-tolyl)acetamide
- Structure : Triazole-sulfanyl acetamide with pyridyl and m-tolyl groups.
- the target’s dimethoxyphenyl. m-Tolyl (methyl) vs. 2-fluorophenyl: Steric effects and electronic profiles differ, affecting target selectivity.
Sulfur-Containing Groups
Compound E : N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide
- Structure : Imidazole-sulfinyl acetamide with fluorophenyl.
- Implications :
- Sulfinyl group increases polarity and hydrogen-bonding capacity vs. the target’s methylsulfanyl.
- Fluorophenyl para-substitution (vs. ortho in the target) may reduce steric hindrance in binding pockets.
Structural-Activity Relationship (SAR) Trends
- Oxadiazole Substituents :
- Pyrazole Modifications: Methylsulfanyl balances metabolic stability and hydrophobicity . Amino groups facilitate hydrogen bonding with targets .
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Oxadiazole moiety : Known for its diverse pharmacological properties.
- Pyrazole ring : Often associated with anti-inflammatory and anticancer activities.
- Fluorophenyl group : Enhances lipophilicity and may improve bioavailability.
Cytotoxicity
Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target compound have shown IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 36 |
| Compound B | HeLa | 34 |
| Target Compound | TBD | TBD |
The mechanisms through which this compound exerts its cytotoxic effects may involve:
- Induction of Apoptosis : Compounds with similar structures have been shown to induce caspase activity, leading to programmed cell death in cancer cells .
- Inhibition of Cell Proliferation : The presence of the oxadiazole group often correlates with inhibition of key signaling pathways involved in cell growth.
Study 1: Anticancer Activity
A study investigating the anticancer properties of oxadiazole derivatives found that specific structural modifications significantly enhanced their effectiveness against cancer cell lines. The target compound's structural features suggest it may also exhibit similar properties .
Study 2: Antimicrobial Potential
Research has indicated that oxadiazole derivatives possess antimicrobial properties, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways . The target compound's unique structure may enhance its effectiveness against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
